

In-Depth Technical Guide to the Chemical Properties and Structure of meso-Ethambutol

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For Researchers, Scientists, and Drug Development Professionals

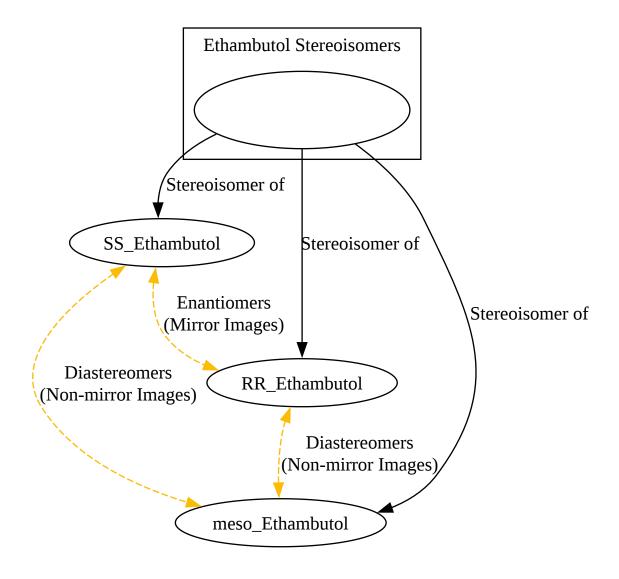
Introduction

Ethambutol is a crucial first-line bacteriostatic agent in the treatment of tuberculosis. Its molecular structure contains two chiral centers, leading to the existence of three stereoisomers: the enantiomeric pair (S,S)-ethambutol and (R,R)-ethambutol, and the achiral diastereomer, meso-ethambutol. The antitubercular activity of ethambutol is primarily attributed to the (S,S)-enantiomer, which is significantly more potent than the (R,R)- and meso-forms.[1] A thorough understanding of the distinct chemical properties and structure of meso-ethambutol is essential for researchers in drug development, enabling precise analytical characterization, impurity profiling, and a deeper comprehension of its pharmacological and toxicological profiles.

Chemical Structure and Stereochemistry

Meso-ethambutol is an achiral diastereomer of the enantiomeric ethambutol pair. Its IUPAC name is (2S)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol. The molecule possesses two stereocenters with opposite configurations (R and S), resulting in an internal plane of symmetry that renders the molecule achiral.





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Caption: Stereoisomeric relationship of Ethambutol.

Physicochemical Properties

The distinct stereochemistry of meso-ethambutol influences its physical and chemical properties. A summary of its key quantitative data is presented below.



Property	Value	Reference
IUPAC Name	(2S)-2-[2-[[(2R)-1- hydroxybutan-2- yl]amino]ethylamino]butan-1-ol	
Synonyms	(R,S)-Ethambutol, meso- Ethambutol	
Chemical Formula	C10H24N2O2	[2]
Molecular Weight	204.31 g/mol	[2]
Melting Point	132.5 - 136 °C	[3]
Solubility	Soluble in chloroform, methylene chloride; less soluble in benzene; sparingly soluble in water.	[3]
рКаı	6.35 (for dihydrochloride)	_
pKa ₂	9.35 (for dihydrochloride)	-

Experimental Protocols Synthesis and Purification of meso-Ethambutol

The synthesis of ethambutol typically results in a mixture of its stereoisomers. The isolation of the meso-form can be achieved through fractional crystallization.

Principle: The diastereomeric relationship between meso-ethambutol and the enantiomeric pair ((S,S)- and (R,R)-ethambutol) results in different physical properties, such as solubility, which allows for their separation by crystallization.

Methodology:

 A common synthetic route involves the reaction of (±)-2-aminobutanol with 1,2dichloroethane. This produces a mixture of the dl-racemate and the meso-form of ethambutol.



- The resulting mixture of bases is dissolved in hot 95% ethanol.
- Upon cooling, the meso-ethambutol, being less soluble in ethanol than the racemic mixture, will preferentially crystallize.
- The initial crop of crystals is collected by filtration. A second crop can be obtained by further concentration and cooling of the mother liquor.
- The purity of the isolated meso-ethambutol can be confirmed by its melting point (132.5-136°C) and further analytical characterization.[3]

Analytical Separation of Ethambutol Stereoisomers by High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the quantitative analysis of meso-ethambutol, particularly for impurity profiling in drug substances.

Principle: This method utilizes a chiral stationary phase or a chiral derivatizing agent to differentiate between the stereoisomers of ethambutol, allowing for their separation and quantification. An alternative achiral method relies on the formation of diastereomeric complexes with a chiral reagent in the mobile phase.

Methodology:

- Sample Preparation: A known concentration of the ethambutol sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile.
- Derivatization (Optional but common): Ethambutol's amino groups are derivatized with a UVactive agent to enhance detection. A common derivatizing agent is 2,4-dinitrofluorobenzene (DNFB).
- HPLC System and Conditions:
 - Column: A silica-based column, such as Hypersil Silica (5μm), is often used.
 - Mobile Phase: A mixture of an aqueous buffer containing a copper salt (e.g., 20 ppm CuSO₄·5H₂O) and acetonitrile (e.g., 50:50 v/v) is used. The pH is adjusted to



approximately 7.0 with a dilute ammonia solution. The copper ions form transient diastereomeric complexes with the ethambutol isomers, enabling their separation on an achiral stationary phase.[4]

- Flow Rate: A typical flow rate is 1.5 mL/min.
- Detection: UV detection at 254 nm is commonly employed, especially after derivatization.
 [4]
- Data Analysis: The retention times of the peaks are compared with those of reference standards for each stereoisomer to identify and quantify the amount of meso-ethambutol present. The peak area is proportional to the concentration of the isomer.

Logical Workflow for Stereoisomer Separation

The following diagram illustrates the general workflow for the analytical separation of ethambutol stereoisomers.

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Caption: General workflow for ethambutol isomer analysis.

Conclusion

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies related to meso-ethambutol. The provided data and protocols are intended to support researchers and scientists in the accurate identification, quantification, and characterization of this important stereoisomer, ultimately contributing to the development of safer and more effective antitubercular therapies.

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